N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-14-5-6-16(3)20(9-14)26-21(29)12-27-13-24-22-19(23(27)30)11-25-28(22)18-8-7-15(2)17(4)10-18/h5-11,13H,12H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQHCJUPGGWWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
Cyclization of 5-Aminopyrazole Precursors
The pyrazolo[3,4-d]pyrimidine scaffold is constructed via cyclization of 5-aminopyrazole derivatives. A representative approach involves reacting 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole with β-ketoesters or malononitrile derivatives under acidic or thermal conditions. For instance, condensation with diethyl malonate in ethanol under reflux yields the 4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidine intermediate. Piperidine catalysis enhances cyclization efficiency, achieving yields up to 88%.
Mechanistic Insight:
The reaction proceeds through Vilsmeier amidination, where 5-aminopyrazole reacts with formamide derivatives (e.g., DMF/PBr₃) to form iminium intermediates. Subsequent heterocyclization with hexamethyldisilazane generates the fused pyrimidine ring. This one-flask method reduces intermediate isolation, improving throughput for industrial applications.
Acetamide Side-Chain Installation at Position 5
Chloro Intermediate Synthesis
Position 5 of the pyrazolo[3,4-d]pyrimidine core is activated for substitution via chlorination. Treatment with POCl₃ at 80–100°C converts the 5-hydroxy group to chloride, yielding 5-chloro-1-(3,4-dimethylphenyl)-4-oxo-1H,4H-pyrazolo[3,4-d]pyrimidine .
Nucleophilic Substitution with Acetamide
The chloro intermediate reacts with 2-amino-N-(2,5-dimethylphenyl)acetamide in refluxing isopropanol with K₂CO₃ as a base. This SNAr (nucleophilic aromatic substitution) proceeds via a two-step mechanism:
- Deprotonation of the acetamide’s amine group.
- Displacement of chloride at position 5, forming the C–N bond.
Optimization Data:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Isopropanol | 85–92 |
| Temperature | Reflux (82°C) | |
| Base | K₂CO₃ | |
| Reaction Time | 12–18 h |
Final Product Purification and Stability
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting cellular pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule, primarily through variations in the pyrazolo-pyrimidine core or acetamide substituents:
2.1.1. Pyrazolo[3,4-d]pyrimidinone Derivatives
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide ()
- Key Differences :
- Pyrazolo-pyrimidine substituent: 4-Fluorophenyl (vs. 3,4-dimethylphenyl in the target).
- Acetamide substituent: 3-Methoxyphenyl (vs. 2,5-dimethylphenyl).
- Implications :
- The 3-methoxyphenyl group may improve aqueous solubility relative to the lipophilic 2,5-dimethylphenyl group .
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (, Example 83) Key Differences:
- Chromen-4-one moiety fused to the pyrazolo-pyrimidine core.
- Additional fluorine substituents on aromatic rings.
- Implications :
- The chromenone system expands π-π stacking capabilities, likely enhancing binding to hydrophobic enzyme pockets.
- Fluorine atoms may increase metabolic stability and membrane permeability .
2.1.2. Triazolo[4,3-c]pyrimidine Analogues
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide () Key Differences:
- Triazolo[4,3-c]pyrimidine core (vs. pyrazolo[3,4-d]pyrimidine).
- 4-Fluorophenylamino substituent at position 4. Implications:
- The amino linkage may facilitate additional hydrogen-bonding interactions .
Key Observations :
- Melting Points: The chromenone-containing derivative () exhibits a high melting point (302–304°C), likely due to increased molecular rigidity and intermolecular interactions .
- Substituent Effects : Methyl groups (target compound) enhance lipophilicity, whereas methoxy () or fluorine () groups balance solubility and binding affinity.
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